molecular formula C13H10N2O3 B1293551 Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- CAS No. 5768-40-1

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-

Cat. No. B1293551
CAS RN: 5768-40-1
M. Wt: 242.23 g/mol
InChI Key: LWFBUVHQVCTCKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 32 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- is a white crystalline powder. It is slightly soluble in water and soluble in organic solvents. The molecular formula is C13H10N2O3 and the molecular weight is 242.23 g/mol.

Scientific Research Applications

Crystal Engineering and Solid-State Chemistry

Research on multi-component crystals involving substituted benzoic acids, including derivatives similar to "Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-", has provided insights into hydrogen bonding and proton transfer mechanisms in the solid state. These studies challenge the traditional boundaries between co-crystal and organic salt formation, highlighting the influence of chemical and structural factors on hydrogen location between components. This has implications for understanding solid-state proton transfer and designing new materials with tailored properties (Seaton, Munshi, Williams, & Scowen, 2013).

Photophysical Properties and Coordination Chemistry

Lanthanide-based coordination polymers assembled from derivatives of benzoic acid exhibit unique photophysical properties. The study of these properties is crucial for developing new luminescent materials. These materials have potential applications in sensing, imaging, and light-emitting devices. The coordination compounds synthesized from these derivatives demonstrate significant luminescence efficiencies and excited state lifetimes, providing a basis for the exploration of functional luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Organic Synthesis and Materials Science

The synthesis and study of "Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-" derivatives have led to the development of novel compounds with applications in materials science. For instance, derivatives bearing pyridyl and carboxyl anchoring groups have been investigated for their potential in solar cell applications. These molecules exhibit interesting adsorption properties on perovskite and TiO2 surfaces, which are crucial for improving the efficiency of solar cells (Zhang & Wang, 2018).

Corrosion Inhibition

Derivatives of benzoic acid, including those with pyrazole moieties, have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds exhibit good inhibition efficiency, which is crucial for protecting industrial materials against corrosion. The study of these derivatives provides valuable insights into the design of more effective corrosion inhibitors (El Hajjaji et al., 2018).

Safety And Hazards

Benzoic acid, a related compound, is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-(pyridine-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(10-2-1-7-14-8-10)15-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBUVHQVCTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206382
Record name Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-

CAS RN

5768-40-1
Record name 4-[(3-Pyridinylcarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5768-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 12.0 g (0.044 mol) of ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid, 65 ml of 2N sodium hydroxide and 120 ml of methanol is refluxed for 0.75 hour. The solvent is removed and the residue extracted with diethyl ether. The residue is diluted with water and solid citric acid is added until the pH is 4-5. The mixture is filtered and the solid washed with water and air dried to give crystals, m.p. 307°-310° C.
Name
ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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